tri-O-benzoyl-l-rhamnopyranosyl bromide
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Overview
Description
Tri-O-benzoyl-l-rhamnopyranosyl bromide is a chemical compound with the molecular formula C27H23BrO7. It is a derivative of l-rhamnose, a naturally occurring deoxy sugar. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-O-benzoyl-l-rhamnopyranosyl bromide typically involves the protection of the hydroxyl groups of l-rhamnose with benzoyl groups, followed by the introduction of a bromine atom. One common method involves the following steps:
Protection of Hydroxyl Groups: l-rhamnose is treated with benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-l-rhamnose.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, purification techniques, and automation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tri-O-benzoyl-l-rhamnopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as alcohols, amines, or thiols, to form glycosidic bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups and yield l-rhamnose derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are glycosides, where the bromine atom is replaced by a nucleophile.
Hydrolysis: The major products are l-rhamnose derivatives with free hydroxyl groups.
Scientific Research Applications
Tri-O-benzoyl-l-rhamnopyranosyl bromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It is employed in the synthesis of glycosylated drugs and prodrugs, which can improve the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of tri-O-benzoyl-l-rhamnopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom is a good leaving group, which facilitates the formation of glycosidic bonds with various nucleophiles. This property is exploited in the synthesis of glycosides and other carbohydrate derivatives.
Comparison with Similar Compounds
Similar Compounds
Tri-O-benzoyl-d-glucopyranosyl bromide: Similar to tri-O-benzoyl-l-rhamnopyranosyl bromide but derived from d-glucose.
Tri-O-benzoyl-d-galactopyranosyl bromide: Derived from d-galactose and used in similar glycosylation reactions.
Uniqueness
This compound is unique due to its l-rhamnose backbone, which imparts specific stereochemical properties that are different from those of d-glucose or d-galactose derivatives. This uniqueness makes it valuable in the synthesis of specific glycosides and carbohydrate-based molecules .
Properties
CAS No. |
73068-86-7 |
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Molecular Formula |
C27H23BrO7 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24?/m0/s1 |
InChI Key |
ZNQXFYBHGDPZCZ-YRNZQLGCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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